N'-cyclohexylidene-4-methylbenzohydrazide
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Overview
Description
N’-cyclohexylidene-4-methylbenzohydrazide is a chemical compound with the molecular formula C14H18N2O and a molecular weight of 230.312. It is a derivative of benzohydrazide, characterized by the presence of a cyclohexylidene group and a methyl group on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexylidene-4-methylbenzohydrazide typically involves the condensation reaction between 4-methylbenzohydrazide and cyclohexanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for N’-cyclohexylidene-4-methylbenzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexylidene-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methyl group on the benzene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
N’-cyclohexylidene-4-methylbenzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-cyclohexylidene-4-methylbenzohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The specific pathways involved depend on the target molecule and the context of the study .
Comparison with Similar Compounds
Similar Compounds
- N’-cyclohexylidene-4-methoxybenzohydrazide
- N’-cyclohexylidene-4-hydroxybenzohydrazide
- N’-cyclohexylidene-4-nitrobenzohydrazide
Uniqueness
N’-cyclohexylidene-4-methylbenzohydrazide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-4-methylbenzamide |
InChI |
InChI=1S/C14H18N2O/c1-11-7-9-12(10-8-11)14(17)16-15-13-5-3-2-4-6-13/h7-10H,2-6H2,1H3,(H,16,17) |
InChI Key |
WMRFTCLBKFXSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=C2CCCCC2 |
Origin of Product |
United States |
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